Allyl alcohol

Beschreibung

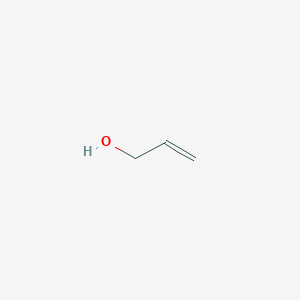

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROGKLTLUQVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O, Array | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27251-32-7 | |

| Record name | 2-Propen-1-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020044 | |

| Record name | Allyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl alcohol appears as a clear colorless liquid with a mustard-like odor. Flash point 70 °F. Very toxic by inhalation and ingestion. Less dense than water (7.1 lb / gal). Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent, mustard-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, mustard-like odor. | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

206 °F at 760 mmHg (EPA, 1998), 96.9 °C, Azeotropic boiling point of 72.3% allyl alcohol and 27.7% water: 88.89 °C, 97.00 to 98.00 °C. @ 760.00 mm Hg, 97 °C, 205 °F | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

71.6 °F (EPA, 1998), 22 °C, 70 °F (21 °C) (closed cup), 90 °F (open cup), 70 °F (open cup); 75 °F (closed cup), 21 °C c.c., 70 °F | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Infinitely soluble in water at 20 °C, Miscible with alcohol, chloroform, ether, petroleum ether, 1000 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: >1000 (very soluble), Miscible | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.854 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8540 at 20 °C/4 °C, Bulk density: 7.11 lb/gal at 20 °C, Liquid heat capacity = 0.493 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.123 BTU-in/hr-sq ft-F at 77.09 °F; Saturated vapor density = 0.00375 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.327 BTU/lb-F at 70 °F, Relative density (water = 1): 0.9, 0.85 | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.00 (Air = 1), Relative vapor density (air = 1): 2.0, 2 | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

23.8 mmHg at 77 °F (EPA, 1998), 25.4 [mmHg], 25.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 17 mmHg | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Mobile liquid | |

CAS No. |

107-18-6 | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl alcohol | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-alcohol-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W678R12M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BA4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-200 °F (EPA, 1998), -129 °C, -200 °F | |

| Record name | ALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/60 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol (IUPAC name: prop-2-en-1-ol) is a versatile and reactive primary alcohol with the chemical formula C₃H₆O.[1][2][3][4] It is the simplest stable unsaturated alcohol and serves as a valuable building block in organic synthesis. Its bifunctionality, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a wide range of chemical transformations, making it a key intermediate in the production of various commercially important compounds, including pharmaceuticals, resins, plasticizers, and flame-resistant materials.[1][3][5] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, chemical reactivity, synthesis, and toxicological profile, with a focus on providing detailed experimental protocols and visual aids to support research and development activities.

Core Chemical and Physical Properties

This compound is a colorless liquid with a pungent, mustard-like odor at high concentrations and an ethanol-like odor at lower concentrations.[5][6][7] It is miscible with water and many organic solvents, a property attributed to its ability to form hydrogen bonds.[1][6][8][9]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Prop-2-en-1-ol | [1][2][10] |

| CAS Number | 107-18-6 | [1][3] |

| Molecular Formula | C₃H₆O | [11][12] |

| Molecular Weight | 58.08 g/mol | [6][13][14] |

| Appearance | Colorless liquid | [5][6][7] |

| Odor | Pungent, mustard-like | [5][6][7] |

| Boiling Point | 96-98 °C (lit.) | [8][15] |

| Melting Point | -129 °C (lit.) | [1][6][8][15] |

| Density | 0.854 g/mL at 25 °C (lit.) | [1][6][8][15] |

| Solubility in Water | Miscible | [1][6][8][9] |

| Vapor Pressure | 23.8 mmHg at 25 °C | [6][8][15] |

| Flash Point | 21 °C (70 °F) | [6][13][14][16][17] |

| Refractive Index (n20/D) | 1.412 (lit.) | [8][15] |

| pKa | 15.5 (in H₂O) | [1][6][15] |

| Explosive Limits | 2.5–18.0% | [1][14][17] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are representative spectroscopic data and their interpretations.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound typically shows four distinct signals corresponding to the different proton environments in the molecule.

-

δ ~5.9 ppm (ddt, 1H): This multiplet corresponds to the proton on the central carbon of the double bond (C2-H). It is coupled to the two terminal vinyl protons (geminal and cis/trans) and the methylene (B1212753) protons.

-

δ ~5.2 ppm (dq, 1H): This signal is attributed to one of the terminal vinyl protons (C3-H), showing coupling to the central vinyl proton and a smaller geminal coupling.

-

δ ~5.1 ppm (dq, 1H): The other terminal vinyl proton (C3-H) gives rise to this signal, with coupling to the central vinyl proton and geminal coupling to the other terminal proton.

-

δ ~4.1 ppm (d, 2H): This doublet corresponds to the methylene protons adjacent to the hydroxyl group (C1-H₂). These protons are coupled to the central vinyl proton.

-

δ ~2.5 ppm (s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH). Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in the molecule.

-

δ ~135 ppm: This peak is assigned to the central carbon of the double bond (C2), which is the most deshielded carbon.

-

δ ~115 ppm: The terminal carbon of the double bond (C3) resonates at this chemical shift.

-

δ ~63 ppm: This signal corresponds to the carbon atom bonded to the hydroxyl group (C1).

FT-IR Spectrum

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups.

-

~3300 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.

-

~3080 cm⁻¹: This peak corresponds to the =C-H stretching vibration of the alkene.

-

~2900 cm⁻¹: These absorptions are due to the C-H stretching of the sp³ hybridized methylene group.

-

~1645 cm⁻¹: This medium-intensity band is characteristic of the C=C stretching vibration of the alkene.

-

~1030 cm⁻¹: This strong absorption is attributed to the C-O stretching vibration of the primary alcohol.

-

~990 and ~920 cm⁻¹: These are out-of-plane bending vibrations of the =C-H bonds of the vinyl group.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 58. The fragmentation pattern is characteristic of a primary alcohol.

-

m/z 57: Loss of a hydrogen atom ([M-H]⁺).

-

m/z 41: Loss of a hydroxyl radical ([M-OH]⁺).

-

m/z 31: A prominent peak resulting from alpha-cleavage, corresponding to the [CH₂OH]⁺ fragment. This is a characteristic fragmentation for primary alcohols.

-

m/z 29: Loss of a formyl radical ([M-CHO]⁺).

-

m/z 27: Corresponds to the allyl cation [C₃H₃]⁺.

Chemical Reactivity and Common Reactions

The reactivity of this compound is dictated by the presence of both the hydroxyl group and the carbon-carbon double bond. It undergoes reactions typical of both alcohols and alkenes.

-

Reactions of the Hydroxyl Group:

-

Esterification: Reacts with carboxylic acids or their derivatives to form allyl esters.

-

Etherification: Can be converted to allyl ethers.

-

Oxidation: Oxidation can yield acrolein or acrylic acid, depending on the reaction conditions and oxidizing agent.

-

Halogenation: The hydroxyl group can be replaced by a halogen to form allyl halides.[18]

-

-

Reactions of the Double Bond:

-

Addition Reactions: Undergoes addition of halogens, hydrogen halides, and water (under acidic conditions).

-

Epoxidation: The double bond can be epoxidized to form glycidol.[6]

-

Polymerization: Can undergo polymerization, especially in the presence of strong oxidizers.[6]

-

Hydrogenation: The double bond can be reduced to form propan-1-ol.

-

Experimental Protocols

Synthesis of this compound from Glycerol (B35011) and Formic Acid

This method is a common laboratory preparation of this compound.[19]

Materials:

-

Glycerol (2 kg, 21.7 moles)

-

85% Formic acid (700 g, 12.9 moles initially, with subsequent additions)

-

5-L round-bottomed flask

-

Condenser for downward distillation

-

Thermometer

-

Receiving flask

-

Heating mantle or ring burner

-

Potassium carbonate

Procedure:

-

Place 2 kg of glycerol and 700 g of 85% formic acid into the 5-L round-bottomed flask. Add a few boiling chips.

-

Assemble the distillation apparatus. It is advisable to have a tube leading from the receiver to a solution of sodium hydroxide (B78521) to trap any acrolein that may form.

-

Heat the mixture rapidly. The first distillate should come over within 15 minutes, and the temperature should reach 195 °C within 30-45 minutes. Slow heating can lead to charring and lower yields.

-

Collect and discard the fraction that distills up to 195 °C.

-

Continue heating and collect the fraction that distills between 195 °C and 260 °C. The main reaction occurs between 225 °C and 235 °C. Stop heating when the temperature reaches 260 °C, as decomposition may begin.

-

Allow the reaction mixture to cool to 100-125 °C and add another 500 g of 85% formic acid.

-

Repeat the distillation, collecting the fraction between 195 °C and 260 °C.

-

Cool the mixture again and add a final 500 g portion of formic acid. Distill as before.

-

Combine the distillates collected between 195 °C and 260 °C.

-

Purification:

-

Add solid potassium carbonate to the combined distillates to salt out the this compound and neutralize any remaining formic acid.

-

Separate the upper this compound layer.

-

Distill the crude this compound, collecting the fraction boiling up to 103 °C (or up to 98 °C if using a fractionating column).[5] For a completely anhydrous product, azeotropic distillation with carbon tetrachloride can be employed.[5]

-

Determination of Boiling Point (Micro Method)

Materials:

-

Thiele tube

-

Thermometer (0-100 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating bath liquid

-

Bunsen burner or heating mantle

Procedure:

-

Add a small amount (about 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Toxicology and Metabolic Pathway

This compound is significantly more toxic than other small alcohols.[1] Its toxicity is primarily due to its metabolism in the liver by alcohol dehydrogenase to the highly reactive and cytotoxic α,β-unsaturated aldehyde, acrolein.[20][21][22]

Metabolic Activation and Hepatotoxicity

The primary target organ for this compound toxicity is the liver, specifically the periportal region.[20] The metabolic activation and subsequent cellular damage can be summarized in the following pathway:

Caption: Metabolic activation of this compound and pathways of acrolein-induced hepatotoxicity.

Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of glutathione (B108866) (GSH) and cysteine residues in proteins.[6] This leads to rapid depletion of cellular GSH stores, rendering the cell vulnerable to oxidative stress.[2] The formation of protein adducts disrupts protein function and can trigger endoplasmic reticulum (ER) stress.[1][23] Acrolein also directly damages mitochondria, leading to mitochondrial dysfunction.[1] The combination of oxidative stress, ER stress, and mitochondrial dysfunction ultimately leads to hepatocellular necrosis.[1]

Experimental Workflow for Quantitative Analysis

Gas chromatography (GC) is a common and reliable method for the quantitative analysis of this compound in various matrices, including biological samples.

Caption: General workflow for the quantitative analysis of this compound by gas chromatography.

Protocol for GC-MS Analysis of this compound in Blood

This protocol provides a general framework for the analysis of this compound in blood samples. Method validation is essential before routine use.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column suitable for volatile compounds (e.g., DB-624 or equivalent)

-

Headspace vials with septa and caps

-

Syringes

-

This compound standard

-

Internal standard (e.g., n-propanol)

-

Whole blood or plasma

-

Acetonitrile (B52724) or other protein precipitating agent

Procedure:

-

Standard Preparation: Prepare a series of calibration standards by spiking blank blood or plasma with known concentrations of this compound. Also prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation:

-

To a known volume of blood or plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer a portion of the supernatant to a headspace vial.

-

-

Headspace GC-MS Analysis:

-

Place the sealed headspace vials into the autosampler of the GC-MS system.

-

The headspace autosampler will heat the vial to a specific temperature for a set time to allow the volatile compounds to partition into the gas phase.

-

A sample of the headspace gas is then automatically injected into the GC.

-

The GC separates the components of the sample based on their boiling points and interaction with the column stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the fragments, providing both qualitative identification and quantitative data.

-

-

Data Analysis:

-

Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for both compounds.

-

Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is a fundamentally important chemical with a rich and diverse reactivity profile. Its unique structure, combining both alcohol and alkene functionalities, makes it a valuable precursor in a multitude of synthetic applications. However, its significant toxicity, primarily mediated by its metabolic conversion to acrolein, necessitates careful handling and a thorough understanding of its toxicological properties. This guide has provided a detailed overview of the core chemical properties of this compound, supplemented with practical experimental protocols and visual representations of key pathways, to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences.

References

- 1. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(107-18-6) 1H NMR spectrum [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. "Acrolein Induces Endoplasmic Reticulum Stress and Causes Airspace Enla" by Yoshiaki Kitaguchi, Laimute Taraseviciene-Stewart et al. [scholarscompass.vcu.edu]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. acs.org [acs.org]

- 9. This compound, picolinyloxydimethylsilyl ether [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acrolein activates cell survival and apoptotic death responses involving the endoplasmic reticulum in A549 lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. calnesis.com [calnesis.com]

- 19. ised-isde.canada.ca [ised-isde.canada.ca]

- 20. This compound(107-18-6) 13C NMR spectrum [chemicalbook.com]

- 21. gcms.cz [gcms.cz]

- 22. researchgate.net [researchgate.net]

- 23. ROLE OF ENDOPLASMIC RETICULUM STRESS IN ACROLEIN-INDUCED ENDOTHELIAL ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Allyl Alcohol from Glycerol and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl alcohol from glycerol (B35011) using formic acid. This process represents a significant value-addition pathway for crude glycerol, a major byproduct of the biodiesel industry. The guide details the underlying reaction mechanism, optimizes experimental parameters based on cited literature, provides detailed experimental protocols, and discusses the formation and mitigation of byproducts.

Introduction

Reaction Mechanism

The synthesis of this compound from glycerol and formic acid is a two-step process. Formic acid serves as both a reactant and a catalyst.[1]

-

Esterification: Glycerol reacts with formic acid in an esterification reaction to produce glyceryl formate (B1220265) (a glycerol monoformate) and water.[1]

-

Deoxydehydration and Decarboxylation: At elevated temperatures, the glyceryl formate intermediate undergoes a concerted deoxydehydration and decarboxylation. This step yields this compound, carbon dioxide, and another molecule of water.[1] The formic acid in this stage acts as a catalyst.[1]

A significant side reaction is the further esterification of glycerol to form glyceryl diformate, which can then decompose to produce the primary byproduct, allyl formate.[1] Controlling the reaction conditions, particularly the heating rate, is crucial to minimize this side reaction.[1]

References

Allyl Alcohol: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of allyl alcohol (IUPAC name: prop-2-en-1-ol; CAS number: 107-18-6), a vital chemical intermediate with significant applications in industrial synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines key industrial and laboratory synthesis protocols, and explores its metabolic fate and toxicological profile. A central focus is placed on the compound's role in modern organic synthesis and its utility in modeling cellular toxicity. The guide includes detailed diagrams of its metabolic and cellular signaling pathways to provide a deeper understanding of its biological interactions, which is of particular relevance to drug development and toxicology research.

Core Identification

This compound is the organic compound with the structural formula CH₂=CHCH₂OH. It is the simplest stable unsaturated alcohol and serves as a versatile precursor for a wide range of chemical derivatives.

-

IUPAC Name: prop-2-en-1-ol[1]

-

CAS Number: 107-18-6[1]

-

Synonyms: 2-Propen-1-ol, Vinylcarbinol, 1-Propen-3-ol[1]

Physicochemical and Toxicological Properties

A summary of the essential physicochemical and toxicological data for this compound is presented below. This information is critical for its safe handling, application in experimental settings, and for understanding its environmental and biological fate.

| Property | Value |

| Molecular Formula | C₃H₆O |

| Molecular Weight | 58.08 g/mol |

| Appearance | Colorless liquid |

| Odor | Pungent, mustard-like |

| Boiling Point | 96-98 °C |

| Melting Point | -129 °C |

| Density | 0.854 g/mL at 25 °C |

| Flash Point | 21 °C (69.8 °F) |

| Solubility in Water | Miscible |

| Vapor Pressure | 17.3 mmHg at 20 °C |

| log P (octanol/water) | 0.17 |

| Refractive Index (n20/D) | 1.412 |

| Oral LD₅₀ (Rat) | 64 - 105 mg/kg |

| Dermal LD₅₀ (Rabbit) | 45 - 89 mg/kg |

| Inhalation LC₅₀ (Rat) | 0.391 mg/L for 4 hours |

(Data compiled from various sources)

Synthesis and Production

This compound is produced through several industrial methods and can also be synthesized on a laboratory scale.

Industrial Production Methods

-

Hydrolysis of Allyl Chloride: This is a common commercial method where allyl chloride is hydrolyzed using sodium hydroxide. CH₂=CHCH₂Cl + NaOH → CH₂=CHCH₂OH + NaCl

-

Isomerization of Propylene (B89431) Oxide: This route is advantageous as it avoids the generation of salt. The reaction is catalyzed, often by potassium alum, at high temperatures.

-

Two-Step Process from Propylene: Propylene is first oxidized to acrolein, which is then hydrogenated to yield this compound. Alternatively, propylene can undergo acetoxylation to form allyl acetate, which is subsequently hydrolyzed.

Experimental Protocol: Laboratory Synthesis from Glycerol (B35011) and Formic Acid

This procedure outlines a common laboratory-scale synthesis of this compound, adapted from established methods.

Principle: Glycerol is heated with formic acid. The reaction proceeds through glyceryl formate (B1220265) intermediates, which then decompose upon further heating to yield this compound and carbon dioxide.

Materials:

-

Glycerol (anhydrous)

-

Formic acid (85-90%)

-

Potassium carbonate (anhydrous) for drying

Procedure:

-

A mixture of glycerol and formic acid is prepared in a round-bottomed flask fitted with a distillation apparatus.

-

The mixture is heated. Initially, an aqueous solution of formic acid distills.

-

As the temperature rises to between 195 °C and 260 °C, a mixture containing this compound, water, and residual formic acid distills over.

-

The reaction is typically run by adding formic acid in batches to the hot glycerol to maintain the reaction.

-

The collected distillate is neutralized and salted out by adding potassium carbonate. This helps to separate the this compound from the aqueous layer and neutralize any remaining formic acid.

-

The separated organic layer, which is crude this compound, is then distilled.

-

To obtain anhydrous this compound, the distillate can be dried further, for example, by azeotropic distillation with a solvent like carbon tetrachloride, followed by a final fractional distillation. The fraction boiling at 94-97 °C is collected.

Caption: Workflow for the laboratory synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its bifunctionality, possessing both a nucleophilic hydroxyl group and an electrophilic double bond.

-

Chemical Intermediate: It is a precursor to a wide range of chemicals, including glycidol (B123203) (an intermediate in the synthesis of glycerol), flame-resistant materials, drying oils, and plasticizers like diallyl phthalate.[1]

-

Pharmaceutical Synthesis: this compound and its derivatives are used to introduce the allyl group into molecules, which is a common motif in natural products and pharmacologically active compounds. It is used in fragment-based drug design to create linkers between molecular fragments, for instance, in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors.

-

Toxicology Modeling: Due to its specific mechanism of hepatotoxicity, this compound is frequently used in vivo and in vitro to induce a reproducible model of periportal liver damage. This model is invaluable for studying mechanisms of chemical-induced liver injury, oxidative stress, and hepatic repair processes.

Metabolism and Toxicology

The toxicity of this compound is not inherent to the molecule itself but is a result of its metabolic activation to a highly reactive and cytotoxic aldehyde.

Metabolic Pathway

The primary pathway for this compound metabolism occurs in the liver.

-

Oxidation: this compound is rapidly oxidized to acrolein by the enzyme alcohol dehydrogenase (ADH). This is the key activation step.

-

Detoxification: Acrolein is a potent electrophile that readily reacts with nucleophiles. The primary detoxification pathway involves conjugation with glutathione (B108866) (GSH), a cellular antioxidant. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).

-

Further Metabolism: The resulting GSH-acrolein conjugate is further metabolized and eventually excreted.

Inhibition of alcohol dehydrogenase can prevent this compound-induced toxicity, highlighting the central role of acrolein in its mechanism of action.[2]

Caption: Metabolic activation and detoxification of this compound.

Acrolein-Induced Cellular Signaling and Toxicity

When the rate of acrolein formation overwhelms the glutathione detoxification capacity, acrolein accumulates and damages the cell through multiple mechanisms, activating several stress-related signaling pathways.

-

Oxidative Stress: Acrolein depletes cellular antioxidants, leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and lipid peroxidation.

-

Protein Adduction: As a soft electrophile, acrolein readily forms adducts with nucleophilic amino acid residues (cysteine, histidine, lysine) in proteins, leading to enzyme inactivation and disruption of cellular function.

-

MAPK Pathway Activation: Acrolein exposure leads to the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and ERK. The activation of JNK, in particular, is strongly linked to acrolein-induced cell death.

-

DNA Damage and Apoptosis: Acrolein can induce DNA damage, leading to the activation of the DNA Damage Response (DDR) pathway (e.g., ATM/Chk2). It also triggers apoptosis through the death receptor pathway, a process that can be initiated by p53 activation and an increase in Fas ligand (FasL) expression.[3][4]

-

Endoplasmic Reticulum (ER) Stress: Acrolein is known to trigger ER stress, leading to the activation of cell death pathways when the stress is prolonged or severe.

Caption: Key signaling pathways activated by the metabolite acrolein.

Safety and Handling

This compound is a highly toxic and flammable substance. It is corrosive and can cause severe burns to the skin and eyes. It is fatal if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Due to its low flash point, it must be kept away from all sources of ignition.

Conclusion

This compound remains a chemical of significant industrial and academic importance. Its utility as a synthetic building block is well-established, particularly in the pharmaceutical industry for the construction of complex molecules. Furthermore, its well-characterized mechanism of metabolic activation and toxicity makes it an indispensable tool for researchers in toxicology and drug development to probe the fundamental mechanisms of cellular injury and defense. A thorough understanding of its properties, synthesis, and biological interactions, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of this compound toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acrolein induces apoptosis through the death receptor pathway in A549 lung cells: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of allyl alcohol in organic reactions

An In-depth Technical Guide on the Mechanism of Action of Allyl Alcohol in Organic Reactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (prop-2-en-1-ol) is a bifunctional molecule possessing both a hydroxyl group and a carbon-carbon double bond. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and a key intermediate in the production of polymers, pharmaceuticals, and other specialty chemicals. Its reactivity allows it to participate in a wide array of transformations, including reactions at the alcohol moiety, additions to the alkene, and complex transition metal-catalyzed coupling processes. Concurrently, its metabolic activation in biological systems presents a classic case of toxication, providing critical insights for drug development professionals. This guide provides a detailed examination of the principal mechanisms of action of this compound in major organic reactions and its biochemical pathway, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reactions Involving the Hydroxyl Group: Nucleophilic Substitution